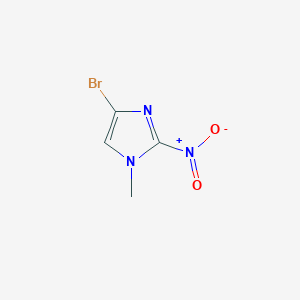

4-Bromo-1-methyl-2-nitro-1h-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-1-methyl-2-nitro-1H-imidazole is a heterocyclic compound containing an imidazole ring substituted with bromine, methyl, and nitro groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-methyl-2-nitro-1H-imidazole typically involves the bromination of 1-methyl-2-nitroimidazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-1-methyl-2-nitro-1H-imidazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde under strong oxidizing conditions.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Reduction: Catalytic hydrogenation using palladium on carbon or metal hydrides like lithium aluminum hydride.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution: Formation of various substituted imidazoles.

Reduction: Formation of 4-bromo-1-methyl-2-amino-1H-imidazole.

Oxidation: Formation of 4-bromo-1-carboxy-2-nitro-1H-imidazole.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that 4-Bromo-1-methyl-2-nitro-1H-imidazole exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Studies have shown that derivatives of this compound can outperform established antibiotics in certain assays, indicating its potential as a new antimicrobial agent .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Derivative | Target Bacteria | Activity Level |

|---|---|---|

| Compound A | Staphylococcus aureus | High |

| Compound B | E. coli | Moderate |

| Compound C | Bacillus subtilis | High |

Anticancer Potential

The compound has also been explored for its anticancer properties. Imidazole derivatives, including this compound, have shown promising results in inhibiting cancer cell proliferation in various studies. For instance, imidazole-based compounds have been reported to exhibit activity against NCI60 human cancer cell lines, with some derivatives demonstrating low IC50 values, suggesting strong anticancer potential .

Medical Applications

In the realm of pharmaceuticals, this compound is being researched as an intermediate in the synthesis of drugs targeting specific enzymes or receptors. Its structural properties allow it to interact effectively with biological targets, making it a valuable component in drug discovery efforts aimed at developing new therapeutic agents .

Industrial Applications

Beyond its biological significance, this compound finds applications in the production of agrochemicals and dyes. Its ability to serve as a precursor for various chemical reactions enhances its utility in industrial settings. The compound's stability and reactivity make it suitable for large-scale production processes .

Case Study 1: Antimicrobial Efficacy

A study conducted by Jain et al. evaluated the antimicrobial activity of various imidazole derivatives against common pathogens. The findings indicated that certain derivatives of this compound exhibited superior activity compared to traditional antibiotics, highlighting its potential for clinical applications .

Case Study 2: Anticancer Research

In another study focused on anticancer properties, researchers synthesized several imidazole derivatives and assessed their effects on cancer cell lines. The results demonstrated that some compounds derived from this compound significantly inhibited cell growth and induced apoptosis in cancer cells .

Wirkmechanismus

The mechanism of action of 4-Bromo-1-methyl-2-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or antifungal effects. The bromine and methyl groups can enhance the compound’s binding affinity to specific enzymes or receptors, modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Bromo-1H-imidazole

- 1-Methyl-2-nitro-1H-imidazole

- 2-Bromo-4-nitro-1H-imidazole

Uniqueness

4-Bromo-1-methyl-2-nitro-1H-imidazole is unique due to the presence of all three substituents (bromine, methyl, and nitro) on the imidazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Biologische Aktivität

4-Bromo-1-methyl-2-nitro-1H-imidazole is a nitroimidazole derivative that exhibits significant biological activity, particularly in antimicrobial and anticancer applications. The compound's structure, featuring a bromine atom and a nitro group, contributes to its reactivity and interaction with various biological targets.

- IUPAC Name : this compound

- Molecular Formula : C4H5BrN2O2

- Molecular Weight : 195.00 g/mol

The biological activity of this compound is primarily attributed to the nitro group, which can undergo reduction to form reactive species that interfere with cellular processes. This reduction typically occurs under anaerobic conditions, leading to the formation of nitroso and hydroxylamine derivatives that can disrupt DNA synthesis and function, ultimately resulting in cell death .

Antimicrobial Activity

Research has demonstrated that this compound possesses notable antibacterial properties. It has been shown to inhibit the growth of several pathogenic bacteria, including strains resistant to conventional antibiotics. For instance, studies indicate that compounds with similar structures exhibit minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been studied for its potential anticancer properties. The mechanism involves the generation of reactive oxygen species (ROS) upon reduction of the nitro group, which can induce apoptosis in cancer cells. In vitro studies have shown that this compound can significantly reduce cell viability in various cancer cell lines, including breast and colon cancer cells .

Study on Antimicrobial Resistance

A recent study evaluated the efficacy of various nitroimidazole derivatives, including this compound, against metronidazole-resistant strains of Helicobacter pylori. The compound demonstrated promising results, suggesting its potential as an alternative treatment option for infections caused by resistant strains .

Cancer Cell Line Evaluation

In another investigation, the compound was tested against several human cancer cell lines using MTT assays to assess cytotoxicity. Results indicated that at concentrations ranging from 10 to 50 μM, there was a dose-dependent decrease in cell viability, highlighting its potential as a chemotherapeutic agent .

Eigenschaften

IUPAC Name |

4-bromo-1-methyl-2-nitroimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O2/c1-7-2-3(5)6-4(7)8(9)10/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSBYDLKQWOUNMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30559319 |

Source

|

| Record name | 4-Bromo-1-methyl-2-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30559319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121816-79-3 |

Source

|

| Record name | 4-Bromo-1-methyl-2-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30559319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.